(R)-5-Hydroxymethyl Tolterodine Formate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSFRJSZLSBBRR-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Formylation of (R)-Tolterodine Intermediate
The most widely reported method involves the direct formylation of (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol using formic acid. In a representative procedure, 138.1 mg (3.0 mmol) of formic acid is added to a solution of the precursor (1.02 g, 3.0 mmol) in 7.5 g of acetonitrile at ambient temperature. The mixture is heated to dissolve precipitated oil, followed by overnight crystallization, yielding coarse colorless crystals with nearly quantitative efficiency (100%) and 97.7% HPLC purity. Key advantages include:
Alternative Protection-Deprotection Strategies
Patented routes for related tolterodine salts suggest indirect approaches. For instance, mesyl chloride protection of hydroxyl groups in precursors like (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol enables subsequent substitution with diisopropylamine. Though designed for tartrate synthesis, this method highlights the utility of temporary protecting groups to enhance reaction control. After deprotection under basic conditions, formic acid can be introduced to yield the formate ester.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Acetonitrile is the solvent of choice due to its polar aprotic nature, which solubilizes intermediates while facilitating crystallization upon cooling. Elevated temperatures (20–25°C) ensure complete dissolution of the oil formed during formic acid addition, while ambient cooling kinetics favor large crystal formation. Comparative studies with ethanol or toluene show inferior yields (<85%) due to poor solubility of intermediates.
Stoichiometric and Catalytic Considerations
Stoichiometric equivalence of formic acid (1:1 molar ratio) is critical to avoid over-acidification, which can degrade the hydroxymethyl group. Catalytic additives, such as potassium iodide (0.05 eq), have been explored in analogous tolterodine syntheses to accelerate nucleophilic substitution but are unnecessary in this direct formylation.
Analytical Characterization
Spectroscopic Data
The compound’s structure is confirmed via -NMR (DMSO-):
Purity and Physical Properties
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 151.8°C | DSC |
| HPLC Purity | 97.7% | RP-HPLC |
| Molecular Weight | 387.52 g/mol | HRMS |
Industrial-Scale Considerations
Cost-Effective Work-Up
The absence of chromatographic purification reduces production costs. Crystallization in acetonitrile allows >95% recovery, with residual solvent levels meeting ICH guidelines (<500 ppm).
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
®-5-Hydroxymethyl Tolterodine Formate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The formate ester can be reduced to yield the free hydroxymethyl compound.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Free hydroxymethyl Tolterodine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Hydroxymethyl Tolterodine Formate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with muscarinic receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential use in treating overactive bladder syndrome with improved pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of ®-5-Hydroxymethyl Tolterodine Formate involves its binding to muscarinic receptors in the bladder, thereby inhibiting bladder contractions. This action is mediated through the blockade of acetylcholine binding, which prevents the activation of the receptor and subsequent intracellular signaling pathways that lead to muscle contraction .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C24H33NO5
- Molecular Weight : 415.53 g/mol
- Purity : >95% (HPLC)
- Role : Active metabolite contributing to Tolterodine’s efficacy .
Comparison with Structurally and Functionally Related Compounds
Tolterodine and Its Primary Metabolites
Key Findings :
Stereoisomers and Deuterated Derivatives
Key Findings :
Key Findings :
Biological Activity
(R)-5-Hydroxymethyl Tolterodine Formate, a derivative of tolterodine, is primarily investigated for its antimuscarinic properties, particularly in the treatment of overactive bladder (OAB). This compound is notable for its improved pharmacokinetic profile and efficacy compared to its parent compound, tolterodine. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound acts as a selective antagonist of muscarinic receptors, particularly M3 receptors, which are predominantly involved in bladder contraction. By inhibiting these receptors, the compound reduces detrusor muscle overactivity, thereby alleviating symptoms associated with OAB such as urgency and frequency of urination.
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized in various studies. Notably, it has a lower logD value (0.74) compared to tolterodine (1.83), indicating reduced lipophilicity and potentially lower permeability across the blood-brain barrier . This characteristic may contribute to a more favorable side effect profile.
Case Study Overview
A series of clinical trials have evaluated the efficacy of this compound in managing OAB symptoms. In one study involving 1,529 subjects aged 20-93 years, patients receiving extended-release formulations showed significant improvements in urinary control compared to placebo groups .
Data Summary
The following table summarizes key findings from clinical trials assessing the effectiveness of this compound:
| Study | Treatment Group | Change in Incontinence Episodes/Week | p-value |
|---|---|---|---|
| Study A | 2 mg q.d. | -3.8 (SD 6.1) | <0.0001 |
| Study B | 4 mg q.d. | -4.7 (SD 7.6) | <0.0001 |
| Study C | Combination Therapy | -4.0 (SD 6.0) | <0.0001 |
These results indicate a statistically significant reduction in weekly incontinence episodes for patients treated with this compound compared to placebo.
Safety Profile
The safety profile of this compound has been assessed through various studies, indicating that it is generally well-tolerated with fewer central nervous system side effects than traditional antimuscarinic agents like tolterodine . Adverse effects reported include dry mouth and constipation but at lower rates than those observed with other antimuscarinics.
Q & A
Q. What are the established metabolic pathways for (R)-5-Hydroxymethyl Tolterodine Formate, and how do they influence experimental design?
this compound (5-HM) is the primary active metabolite of Tolterodine, formed via hepatic CYP2D6-mediated oxidation. In CYP2D6 "poor metabolizers" (7% of the population), alternative CYP3A4-mediated pathways dominate, yielding negligible 5-HM and higher Tolterodine serum concentrations . Experimental designs must account for metabolic variability by:
Q. How is receptor binding affinity and selectivity for this compound determined experimentally?
Competitive radioligand binding assays using [³H]-N-methylscopolamine ([³H]NMS) in tissues (e.g., bladder, salivary glands, heart) are standard. (R)-5-HM exhibits nM-range Ki values for mAChR subtypes:
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for plasma/urine quantification .
- Chiral chromatography to resolve enantiomers and confirm (R)-configuration purity (>98%) .
- Validation parameters: Limit of detection (LOD), linearity (1–100 ng/mL), and recovery rates in spiked samples .
Advanced Research Questions
Q. How do CYP2D6 polymorphisms affect the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?
In CYP2D6 "extensive metabolizers," systemic clearance of Tolterodine is ~30 L/h, with 5-HM contributing to >80% of efficacy. In "poor metabolizers," Tolterodine exposure increases 7-fold, but 5-HM levels are negligible, necessitating dose adjustments . Advanced PK modeling should:
Q. What methodological approaches resolve contradictions in reported receptor selectivity data for this compound?
Discrepancies in tissue selectivity (e.g., bladder vs. heart) arise from assay conditions (e.g., buffer pH, temperature) or receptor density variations. To address this:
Q. How does enantiomeric purity of this compound impact preclinical efficacy studies?
The (S)-enantiomer exhibits lower mAChR affinity (Ki >10 nM), potentially diluting efficacy. Rigorous quality control includes:
Q. What strategies optimize in vivo study designs to account for active metabolite accumulation?
- Use cannulated animal models for continuous plasma sampling to track Tolterodine and 5-HM kinetics.
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific metabolite distribution .
- Include bladder-specific outcome measures (e.g., cystometry in rodents) to correlate mAChR occupancy with functional effects .
Methodological Best Practices
- Experimental Replication : Validate receptor binding data across ≥3 independent assays to address variability .
- Ethical Reporting : Disclose enantiomer purity, metabolic phenotypes, and funding sources per ICMJE guidelines .
- Data Contradiction Analysis : Use funnel plots or sensitivity analysis to identify outlier studies in meta-reviews .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
